Hexyl(trioctyl)silane
Description
Structure
2D Structure
Properties
CAS No. |
109528-78-1 |
|---|---|
Molecular Formula |
C30H64Si |
Molecular Weight |
452.9 g/mol |
IUPAC Name |
hexyl(trioctyl)silane |
InChI |
InChI=1S/C30H64Si/c1-5-9-13-17-20-24-28-31(27-23-16-12-8-4,29-25-21-18-14-10-6-2)30-26-22-19-15-11-7-3/h5-30H2,1-4H3 |
InChI Key |
KOEQGZUBEZRMGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Hexyl Trioctyl Silane
Mass Spectrometry for Molecular and Fragment Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. etamu.edu
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. etamu.edu In the analysis of Hexyl(trioctyl)silane, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The separated compound then enters the mass spectrometer.
Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion, [M]⁺˙. The mass of this ion confirms the molecular weight of the compound. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions. creative-proteomics.comlibretexts.org For long-chain alkanes and their derivatives, fragmentation often involves the cleavage of C-C bonds. whitman.edu Common fragmentation pathways for this compound would include the loss of one of its alkyl chains.
Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₃₀H₆₄Si)
| Ion | m/z (Nominal Mass) | Formation |
|---|---|---|
| [M]⁺˙ | 452 | Molecular Ion |
| [M - C₆H₁₃]⁺ | 367 | Loss of a hexyl radical |
High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. While conventional MS might identify a nominal mass of 452, HRMS can distinguish this compound (C₃₀H₆₄Si) from other potential molecules that might also have the same nominal mass but a different elemental composition. This capability is crucial for confirming the identity of a compound without ambiguity. For this compound, the precise mass can be calculated and compared to the experimentally measured value to verify its composition.
Vibrational Spectroscopy for Molecular Structure and Bonding
For this compound, the IR spectrum is dominated by vibrations associated with its long alkyl chains. Key absorption bands include:
C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region arise from the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups.
C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups appear in the 1375-1470 cm⁻¹ range.
Raman spectroscopy provides complementary information. While C-H stretching and bending modes are also visible, the symmetric skeletal vibrations of the Si-C and C-C bonds are often strong in the Raman spectrum. nih.gov
Table 3: Characteristic Infrared Absorption Bands for this compound Frequencies are based on typical values for long-chain alkylsilanes.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C-H Asymmetric/Symmetric Stretching | 2850 - 2960 | Strong |
| C-H Bending (Scissoring) | ~1465 | Medium |
| C-H Bending (Symmetric/Umbrella) | ~1378 | Medium |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. gelest.com The FTIR spectrum of this compound is dominated by the vibrational modes of its long alkyl chains.
Detailed research findings from the analysis of related organosilicon compounds provide a basis for assigning the characteristic absorption bands for this compound. gelest.comresearchgate.net The most prominent peaks are associated with the carbon-hydrogen bonds of the hexyl and octyl groups. Asymmetric and symmetric stretching vibrations of the C-H bonds in methylene (B1212753) (-CH₂) and methyl (-CH₃) groups typically appear in the 2850-2960 cm⁻¹ region. utwente.nlmdpi.com Additionally, scissoring and bending vibrations of these C-H bonds are expected around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.
Vibrations involving the silicon atom are found in the fingerprint region of the spectrum. The Si-C stretching vibrations in alkylsilanes produce bands that can be observed, although their positions are sensitive to the substitution pattern around the silicon atom. For tetra-alkylsilanes, these vibrations, along with CH₂ rocking modes, are typically located in the 1250-700 cm⁻¹ range. gelest.com The absence of strong bands corresponding to Si-H (around 2100-2200 cm⁻¹) or Si-O (around 1000-1100 cm⁻¹) would confirm the tetra-alkylsilane structure and the absence of hydrolysis or oxidation products. researchgate.net
Table 1: Predicted FTIR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 2955 - 2965 | Asymmetric C-H Stretch | -CH₃ |
| 2920 - 2930 | Asymmetric C-H Stretch | -CH₂- |
| 2870 - 2880 | Symmetric C-H Stretch | -CH₃ |
| 2850 - 2860 | Symmetric C-H Stretch | -CH₂- |
| 1460 - 1470 | C-H Bending (Scissoring) | -CH₂- |
| 1375 - 1385 | C-H Bending (Umbrella) | -CH₃ |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. mpg.de It is particularly sensitive to non-polar bonds, making it well-suited for characterizing the C-C and Si-C backbones of this compound. researchgate.net
The Raman spectrum of this compound is expected to show strong signals for the C-H stretching modes in the 2800-3000 cm⁻¹ region, similar to its FTIR spectrum. mdpi.com The fingerprint region below 1500 cm⁻¹ contains valuable structural information. Intense bands corresponding to C-C stretching of the alkyl chains are anticipated between 1000 and 1200 cm⁻¹. nih.gov
The symmetric stretching vibrations of the Si-C bonds are strongly Raman active and are expected to produce characteristic peaks in the lower frequency range, typically between 500 and 700 cm⁻¹. mdpi.com The precise location and number of these peaks can provide insight into the conformation of the molecule around the central silicon atom. Raman mapping techniques have been used to investigate the surface distribution of organosilanes on various substrates, highlighting the utility of this method in analyzing the spatial arrangement of these molecules. mdpi.com
Table 2: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Bond Type |
|---|---|---|
| 2800 - 3000 | C-H Stretching | C-H |
| 1440 - 1460 | C-H Bending/Deformation | C-H |
| 1290 - 1310 | CH₂ Twisting | C-H |
| 1000 - 1200 | C-C Stretching | C-C |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, due to the high conformational flexibility of its long alkyl chains, this compound is likely a liquid or an amorphous, waxy solid at room temperature, making single-crystal X-ray diffraction challenging. nih.gov
While no specific crystal structure for this compound is reported in the literature, studies on related long-chain organosilicon compounds, such as poly(di-n-hexyl silane), provide insights into potential solid-state behavior. kpi.ua In the low-temperature phase of poly(di-n-hexyl silane), the silicon backbone adopts an all-trans conformation, and the molecules pack into an orthorhombic unit cell. kpi.ua This ordered packing is driven by intermolecular interactions between the hexyl side chains. kpi.ua
Should this compound crystallize, it would be expected to adopt a conformation that maximizes van der Waals forces between the alkyl chains, likely involving extended, all-trans segments. The central silicon atom would maintain a tetrahedral coordination geometry, although minor distortions in bond angles, as seen in other crystalline organosilicon compounds, could occur to accommodate packing forces. cdnsciencepub.comcdnsciencepub.com
Elemental Analysis in Organosilane Characterization
Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a compound. For a newly synthesized batch of this compound, elemental analysis provides critical validation of its empirical formula (C₃₀H₆₄Si) and serves as a primary indicator of its purity. researchgate.net
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of carbon, hydrogen, and silicon. nih.gov The experimental results from an elemental analyzer are then compared against these theoretical values. A close agreement between the experimental and theoretical percentages confirms the successful synthesis and high purity of the target compound. Any significant deviation could indicate the presence of residual starting materials, solvents, or by-products from the synthesis.
Table 3: Elemental Composition of this compound (C₃₀H₆₄Si)
| Element | Symbol | Atomic Weight | Molar Mass Contribution ( g/mol ) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 360.33 | 79.55% |
| Hydrogen | H | 1.008 | 64.51 | 14.24% |
| Silicon | Si | 28.085 | 28.09 | 6.20% |
| Total | | | 452.93 | 100.00% |
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Computational Chemistry and Molecular Modeling Studies of Hexyl Trioctyl Silane Systems
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, energies, and various spectroscopic properties from first principles.
Theoretical studies on similar poly(alkylsilanes) show that the electronic properties are influenced by the conformation of the backbone and the nature of the substituents. researchgate.net The HOMO is typically localized along the Si-C σ-bonds, while the LUMO is distributed in the corresponding antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and electronic absorption properties. DFT calculations can precisely model these features, revealing how the asymmetry of the hexyl and octyl chains might introduce subtle electronic perturbations compared to a symmetrically substituted silane (B1218182). The charge distribution, as determined by methods like Natural Bond Orbital (NBO) analysis, generally shows a positive charge on the central silicon atom and slight negative charges on the more electronegative carbon atoms. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for a Tetra-alkylsilane System (Note: This data is illustrative, based on typical results for similar molecules, as specific data for hexyl(trioctyl)silane is not published.)
| Property | Calculated Value | Description |
| Total Energy | -X Hartrees | The total electronic energy of the molecule in its optimized geometry. |
| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |
| LUMO Energy | +1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |
| HOMO-LUMO Gap | 8.3 eV | The energy difference between HOMO and LUMO, indicating electronic stability. |
| Dipole Moment | ~0.1 - 0.3 Debye | A measure of the molecule's overall polarity, expected to be low for symmetric tetra-alkylsilanes. |
| Charge on Si Atom | +1.8 to +2.2 e | The partial charge on the central silicon atom, indicating its electropositive nature. mdpi.com |
DFT is a reliable tool for predicting vibrational spectra (Infrared and Raman) by calculating the harmonic frequencies of the molecule's vibrational modes. For this compound, these calculations would predict characteristic peaks corresponding to C-H stretching in the alkyl chains (around 2850-2960 cm⁻¹), Si-C stretching (around 600-800 cm⁻¹), and various bending and rocking modes. Comparing theoretical spectra with experimental data helps to confirm molecular structure and purity. researchgate.net
Furthermore, DFT is used to map out reaction energy profiles and elucidate mechanisms. For instance, studies on the cleavage of Si-C(sp³) bonds in unactivated tetraalkylsilanes have used DFT to show that the reaction can proceed through a concerted mechanism involving the transfer of an alkyl group and the formation of a Si-O bond. acs.org Such calculations determine the structures of transition states and their associated activation energies, providing critical insights into the reactivity and degradation pathways of these highly stable compounds. acs.orgbeilstein-journals.org
Table 2: Representative DFT-Calculated Vibrational Frequencies for this compound (Note: This data is illustrative and based on characteristic frequencies for alkylsilanes.)
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) | Expected Intensity |
| Alkyl C-H Stretch | 2855 - 2965 | Strong |
| Alkyl CH₂ Scissor | 1450 - 1470 | Medium |
| Alkyl CH₃ Umbrella | 1375 - 1385 | Medium-Weak |
| Si-C Stretch | 600 - 800 | Medium-Strong |
| Chain Rocking Modes | 720 - 1100 | Weak-Medium |
The interaction of alkylsilanes with surfaces is critical for their application in surface modification. DFT calculations can model the adsorption of these molecules onto substrates like silica (B1680970) (SiO₂) or metals. Studies on the adsorption of alkylsilanes on surfaces reveal that chemisorption can occur through the cleavage of bonds and the formation of new bonds with the surface, such as Si-O or Si-Au. researchgate.netpku.edu.cn
For this compound interacting with a hydroxylated silica surface, DFT can calculate the adsorption energy for different binding scenarios (e.g., physisorption via van der Waals forces vs. chemisorption). The calculations can model the reaction pathway for the condensation reaction between a silane and surface silanol (B1196071) groups. The adsorption energy is a key output, indicating the strength of the surface-molecule interaction. pku.edu.cn These models predict that the binding of the molecule to a hydroxylated surface is often favorable due to the formation of strong interfacial bonds. pku.edu.cn
Table 3: Representative DFT-Calculated Adsorption Energies for an Alkylsilane on a Surface (Note: This data is illustrative of the methodology applied to such systems.)
| Adsorption Configuration | Surface Model | Adsorption Energy (eV) | Description |
| Physisorption | Silica (SiO₂) | -0.5 to -1.0 | Weak interaction based on van der Waals forces. |
| Monodentate Chemisorption | Hydroxylated Silica | -2.5 to -3.5 | Covalent bond formation with one surface oxygen atom. |
| Bidentate Chemisorption | Hydroxylated Silica | -4.0 to -5.5 | Covalent bond formation with two surface oxygen atoms, often more stable. pku.edu.cn |
Molecular Dynamics (MD) Simulations
MD simulations model the physical movement of atoms and molecules over time, providing a detailed view of conformational dynamics, self-assembly processes, and the structure of condensed phases.
MD simulations are extensively used to study how alkylsilanes form self-assembled monolayers (SAMs) on surfaces. nih.gov These simulations model a large number of this compound molecules, typically in the presence of a solvent and a substrate like amorphous silica. The simulations show that upon deposition, the molecules arrange themselves to maximize van der Waals interactions between their alkyl chains while positioning their silicon headgroups toward the substrate.
Key findings from MD simulations of long-chain alkylsilanes show that the quality and order of the resulting monolayer are highly dependent on the surface coverage. acs.org At low coverage, the chains are disordered and lie flat on the surface. As coverage increases, steric pressure forces the chains to tilt upright, leading to a more ordered, quasi-crystalline film. The simulations allow for the calculation of structural parameters such as the average tilt angle of the chains with respect to the surface normal and the thickness of the monolayer. bawue.de Due to the mixed hexyl and octyl chains, a this compound monolayer would likely exhibit complex packing with some degree of built-in disorder compared to a monolayer made of single-chain-length silanes.
Table 4: Representative MD Simulation Results for Alkylsilane Monolayer Properties vs. Surface Coverage (Source principles from acs.orgbawue.de)
| Surface Coverage (molecules/nm²) | Average Tilt Angle (°) | Monolayer Thickness (Å) | Nematic Order Parameter (S) |
| Low (e.g., 1.5) | 60-75 (Disordered) | ~5-8 | < 0.3 |
| Medium (e.g., 3.0) | 30-45 | ~12-15 | 0.5 - 0.7 |
| High (e.g., 4.5) | 15-25 (Ordered) | ~18-22 | > 0.8 |
MD simulations provide unparalleled insight into the dynamic behavior of the alkyl chains. A consistent finding in simulations of long-chain alkylsilane SAMs is a gradient of disorder along the chains. acs.orgresearchgate.net The portion of the chain proximal to the silicon headgroup and the silica surface is typically disordered, with a high population of gauche dihedral angle conformations. acs.org In contrast, the distal end of the chains (the terminal methyl groups) is more ordered and conformationally rigid, characterized by a high percentage of all-trans conformations. This ordering at the chain termini defines the interface presented by the SAM to the environment.
Studies explicitly investigating the effect of chain length show that longer alkyl chains (e.g., C18, C30) produce more ordered and conformationally stable monolayers. researchgate.net Longer chains have stronger inter-chain van der Waals interactions, which drive the formation of highly ordered, crystalline-like structures that are less sensitive to changes in temperature. researchgate.net For this compound, the shorter hexyl chain would be expected to have greater conformational freedom and a lower ordering tendency compared to the longer octyl chains. This difference in chain dynamics could lead to the formation of unique interfacial structures and voids within the monolayer. researchgate.net The conformational relaxation of such polymer backbones can occur on the picosecond to nanosecond timescale. aip.org
Table 5: Representative Conformational Data from MD Simulations of a Long-Chain Alkylsilane Monolayer (Source principles from acs.orgresearchgate.net)
| Chain Segment (Carbon Index) | Average Nematic Order Parameter (S) | % Trans Conformation | Description |
| Proximal (C1-C3) | 0.4 - 0.6 | 60-70% | More disordered due to surface anchoring effects. |
| Medial (C4-C6) | 0.7 - 0.8 | 80-90% | Increasing order away from the surface. |
| Distal (C7-C8 for octyl) | > 0.85 | > 95% | Highly ordered, forming a quasi-crystalline interface. |
Simulation of Mechanical Properties and Rate-Dependent Behavior of Silane Interfaces
Computational methods, particularly molecular dynamics (MD) simulations, are instrumental in understanding the mechanical properties and failure mechanisms of silane-treated interfaces at the atomic level. These simulations provide insights into how molecules like this compound behave under various mechanical stresses and strain rates, which is critical for their application in composite materials and adhesives.
Researchers use MD simulations to model systems where silane molecules are bonded to a substrate, such as a glass or quartz fiber surface, and interact with a polymer matrix. dpi-proceedings.comudel.edu These models can be subjected to virtual mechanical tests, such as Mode I (tensile) loading, to investigate their response. dpi-proceedings.comudel.eduresearchgate.net Studies on various silane molecules reveal that their performance is highly dependent on the applied strain rate, with simulations often performed at high rates (e.g., 10⁹ to 10¹¹ 1/s) to observe failure events within computationally feasible timeframes. dpi-proceedings.comresearchgate.netresearchgate.net
Key findings from these simulations include the observation that the traction-separation responses of the silane interphase are dependent on both strain rate and the number density of silane molecules at the interface. researchgate.net The variation of peak traction and energy absorption with strain rate often displays a characteristic S-shape pattern in a semi-logarithmic plot. researchgate.net There is a gradual increase in these properties at lower strain rates, followed by a steep transition at very high rates (e.g., 10¹³ to 10¹⁴ 1/s), eventually reaching a plateau. researchgate.net
Failure mechanisms are a central focus of these simulations. Silane molecules are often categorized based on their primary bond failure mechanism, such as the breaking of Silicon-Oxygen/Silicon-Carbon, Nitrogen-Carbon, or Oxygen-Carbon bonds. dpi-proceedings.comresearchgate.net Simulations have shown that silanes failing through the Silicon-Oxygen or Silicon-Carbon pathway tend to exhibit higher peak strength. dpi-proceedings.comresearchgate.net Furthermore, for any given failure mechanism, the energy absorbed at failure typically increases with the length of the silane's molecular chain. dpi-proceedings.comresearchgate.net Non-bonded interactions between the silane molecules and the substrate surface also play a significant role, contributing substantially to the total energy absorption, with studies reporting contributions between 16% and 29%. dpi-proceedings.comresearchgate.net
These computational models are crucial for developing cohesive traction laws that describe the behavior of the interface under load, which can then be used in higher-scale models to predict the performance of the entire composite material. udel.edu By understanding the rate-dependent fracture and bond scission at a molecular level, these simulations provide a foundation for designing more robust and durable material interfaces. udel.edulehigh.edu
Table 1: Summary of Molecular Dynamics Simulation Findings on Silane Interfaces This table is interactive. You can sort and filter the data.
| Parameter Studied | Key Finding | Significance | Source Citation(s) |
|---|---|---|---|
| Strain Rate | Mechanical properties (peak traction, energy) are highly rate-dependent, often showing an S-shaped curve. | Predicts material performance under dynamic loading conditions. | researchgate.net |
| Failure Mechanism | Silanes failing via Si-O/Si-C bond scission exhibit higher peak strength. | Identifies stronger molecular configurations for silane design. | dpi-proceedings.comresearchgate.net |
| Molecular Chain Length | Energy absorption at failure increases with the length of the silane chain. | Guides the selection of silane molecular weight for improved toughness. | dpi-proceedings.comresearchgate.net |
| Non-Bonded Interactions | Contribute significantly (16-29%) to total energy absorption. | Highlights the importance of surface chemistry and molecular conformation. | dpi-proceedings.comresearchgate.net |
Advanced Computational Modeling for Organosilane Design and Prediction
The development of new organosilanes with tailored properties is increasingly driven by advanced computational modeling and machine learning (ML). acs.org This in silico approach accelerates the design-test-validate cycle by enabling high-throughput virtual screening of candidate molecules, significantly reducing the time and cost associated with purely experimental methods. acs.org
A powerful strategy involves integrating MD simulations with ML algorithms. dpi-proceedings.com MD simulations generate foundational data on the performance of various silane structures under different conditions. dpi-proceedings.comresearchgate.net This data can then be used to train ML models, such as variational autoencoders, to predict the properties of new, untested silane molecules. dpi-proceedings.comresearchgate.net This approach allows researchers to explore a vast chemical space and identify promising candidates with improved rate-dependent strength and energy absorption capabilities. dpi-proceedings.comresearchgate.net
The general workflow for this computer-aided design paradigm involves several key steps. acs.org First, the chemical structures of potential organosilane candidates are generated virtually; these can be thought of as combinations of different molecular "genes" or building blocks. acs.org Next, established ML models predict the desired properties for this large set of virtual candidates. acs.org These predictions enable a high-throughput screening process to identify a smaller subset of promising molecules that meet specific performance targets. acs.org Finally, the most promising candidates are validated through more rigorous computer simulations and, ultimately, experimental synthesis and testing. acs.org
This rational design approach is not limited to mechanical properties. Computational methods are also used to predict other physicochemical characteristics. For instance, group additivity methods can be employed to accurately calculate properties like refractivity and polarizability for large numbers of silicon-containing compounds before they are synthesized. mdpi.com These predictive capabilities are essential for designing organosilanes for a wide range of applications, from composite materials to optical devices. The combination of artificial intelligence and computational science provides a powerful toolkit for designing materials with unique properties and for modeling, simulating, and optimizing complex chemical systems. mdpi.com
Table 2: Workflow for Advanced Computational Design of Organosilanes This table is interactive. You can sort and filter the data.
| Step | Description | Computational Tools/Methods | Objective | Source Citation(s) |
|---|---|---|---|---|
| 1. Candidate Generation | Virtual creation of a large library of potential organosilane molecules by combining different chemical building blocks ("genes"). | Cheminformatics tools, combinatorial library generators. | To explore a vast and diverse chemical design space. | acs.org |
| 2. Property Prediction | Use of trained models to estimate key performance indicators (e.g., strength, stability, processability) for all virtual candidates. | Machine Learning (ML) algorithms (e.g., GPR, Neural Networks), Quantitative Structure-Property Relationship (QSPR) models. | To rapidly assess the potential of thousands of candidate molecules without physical testing. | dpi-proceedings.comresearchgate.netacs.org |
| 3. High-Throughput Screening | Filtering the virtual library to identify a small number of candidates that meet the desired performance criteria. | Data analysis and filtering algorithms. | To narrow down the list of candidates to a manageable number for further investigation. | acs.org |
| 4. Simulation & Validation | In-depth analysis of the most promising candidates using more computationally intensive methods. | Molecular Dynamics (MD) simulations, Finite Element Analysis (FEA). | To verify the predicted properties and understand the molecular-level behavior of the top candidates. | acs.orgmdpi.com |
Advanced Materials Applications of Organosilanes with Long Alkyl Chains
Surface Modification and Energy Control
The ability to manipulate the surface energy of a material is crucial for controlling its interaction with the environment, particularly with water. Organosilanes with long alkyl chains are highly effective in this role, enabling the precise engineering of surface wetting properties.
Engineering Hydrophobicity and Hydrophilicity of Substrates
The primary mechanism by which long-chain alkylsilanes modify surface energy is by creating a non-polar, low-energy layer at the substrate surface. gelest.com The long aliphatic hydrocarbon chains, such as hexyl and octyl groups, are inherently non-polar and repel water molecules, a characteristic known as hydrophobicity. gelest.comgelest.com When these silanes are applied to a polar, hydrophilic surface (one that readily attracts water), they form a durable, covalently bonded coating that masks the underlying polar groups. researchgate.net This transformation is essential for applications requiring water repellency, anti-stiction, and moisture protection. gelest.comgelest.com
Research has consistently shown that the length of the alkyl chain is a critical factor in achieving significant hydrophobicity. Studies indicate that alkyl chains with more than seven carbon atoms are particularly effective at imparting a hydrophobic character to a cellulosic substrate, whereas shorter chains have a minimal effect. mdpi.com This is because longer chains can more effectively shield the surface from water by forming a dense, non-polar network. nih.gov The result is a dramatic increase in the water contact angle (WCA), a key measure of hydrophobicity. Surfaces are generally considered hydrophobic if the WCA is greater than 90°.
Table 1: Effect of Long-Chain Alkylsilane Treatment on Water Contact Angle (WCA)
| Substrate | Silane (B1218182) Modifier | Initial WCA | Post-Treatment WCA | Finding | Citation |
| SiO₂ Nanoparticles | Alkylsilanes (C6-C12) | 0° (Hydrophilic) | 126-142° (Hydrophobic) | Longer chains (C12 vs C6) resulted in a larger WCA. | nih.gov |
| Cotton Fabric | Hexadecyltrimethoxysilane (HDTMS) | Hydrophilic | ~155° (Superhydrophobic) | The long C16 chain rendered the fabric highly water-repellent. | mdpi.com |
| Polyurethane Mask | Hexadecyltrimethoxysilane (HDTMS) | Hydrophilic | 132° (Hydrophobic) | The treatment significantly reduced surface energy, promoting hydrophobicity. | nih.gov |
| Cement Concrete | Organosilane-based agent | Hydrophilic | >150° (Superhydrophobic) | Surface treatment with silane created a highly hydrophobic, self-cleaning surface. | jcema.com |
This table presents data from various studies to illustrate the impact of long-chain alkylsilane treatment on the hydrophobicity of different substrates.
Surface Treatment of Inorganic Fillers and Pigments (e.g., TiO₂, SiO₂)
Inorganic fillers like titanium dioxide (TiO₂) and silicon dioxide (SiO₂) are widely used in paints, coatings, and polymers to enhance properties such as opacity, strength, and durability. However, these fillers are typically hydrophilic and tend to agglomerate within non-polar polymer matrices, leading to poor dispersion and compromised performance. acs.org
Treating the surface of these inorganic particles with organosilanes that have long alkyl chains is a common strategy to overcome this challenge. shinetsusilicones.com The silane's reactive end bonds to the hydroxyl groups on the filler's surface, while the long, non-polar alkyl chains extend outward. acs.org This modification transforms the filler's surface from hydrophilic to hydrophobic, lowering its surface energy and making it more compatible with the organic polymer matrix. nih.govacs.org For example, hexyltrimethoxysilane (B1329574) is used to modify the surface of TiO₂ pigments, which significantly improves their dispersion in coatings. gelest.com
Improved dispersion leads to several benefits:
Enhanced Optical Properties: In paints and coatings, well-dispersed TiO₂ provides higher gloss and better hiding power. google.com
Reduced Viscosity: In liquid formulations like paint, silane-treated pigments can lower the viscosity, allowing for higher solids content and improved application properties. google.com
Research on polypropylene (B1209903)/SiO₂ nanocomposites found that modifying the SiO₂ surface with alkylsilanes (with chain lengths from C6 to C12) weakened the connections between nanoparticles, improved their dispersion, and enhanced the final mechanical properties of the composite. nih.gov
Polymer Science and Composite Materials
The role of organosilanes extends deep into polymer science, where they are crucial for creating robust and durable composite materials. They act as molecular bridges, facilitate curing processes, and are fundamental to the fabrication of advanced nanocomposites.
Silane Coupling Agents in Polymer-Inorganic Composites
Silane coupling agents are bifunctional molecules that create a durable bond between dissimilar materials, specifically an inorganic filler and an organic polymer matrix. shinetsusilicone-global.com Their general structure, R-(CH₂)n-Si-(OX)₃, consists of an organofunctional group (R) that is compatible with the polymer and hydrolyzable alkoxy groups (OX) that react with the inorganic surface. encyclopedia.pub This creates a chemical bridge at the interface, significantly improving adhesion and stress transfer between the two phases. encyclopedia.pubgoogle.com
Organosilanes with long alkyl chains can function as effective non-reactive coupling agents. While they may not form covalent bonds with the polymer matrix (unless a reactive group is also present), their long alkyl chains become physically entangled with the polymer chains. This improves compatibility and adhesion through van der Waals forces and mechanical interlocking, enhancing the dispersion of inorganic fillers. nih.gov Studies have shown that silanes with longer alkyl chains can graft more readily onto filler surfaces, such as clay, which is beneficial for creating reinforced high-performance nanocomposites. geoscienceworld.org The improved interface provided by these silanes is critical for enhancing the mechanical strength and durability of the final composite material. shinetsusilicone-global.com
Crosslinking and Curing in Polymeric Systems
Crosslinking is a process that links polymer chains together to form a three-dimensional network, which significantly enhances the material's mechanical properties, thermal stability, and chemical resistance. acs.org Many organosilanes play a critical role in the moisture-curing of polymers. This process typically involves silanes that have hydrolyzable groups, such as methoxy (B1213986) or ethoxy groups. shinetsusilicone-global.comresearchgate.net
The mechanism proceeds in two steps:
Hydrolysis: In the presence of moisture, the alkoxy groups on the silane hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. google.com
Condensation: These silanol groups then condense with each other or with hydroxyl groups on other molecules, forming stable siloxane bridges (Si-O-Si). google.comresearchgate.net
This network of siloxane bonds effectively crosslinks the polymer chains. researchgate.net While silanes used for crosslinking must contain these hydrolyzable groups, the nature of the attached organic group can also influence the properties. Long-chain, non-polar hydrocarbon radicals can improve the silane's dispersibility within the polymer before curing. google.com It is important to note that a tetra-alkylsilane like Hexyl(trioctyl)silane, which lacks hydrolyzable alkoxy groups, would not participate in this type of chemical crosslinking. However, other organosilanes that do contain long alkyl chains alongside alkoxy groups, such as octyltriethoxysilane, are used in these systems. mdpi.com
Fabrication and Properties of Silane-Modified Nanocomposites
Nanocomposites are materials in which a polymer matrix is reinforced with fillers having dimensions on the nanoscale (less than 100 nm). nih.gov The use of silanes with long alkyl chains to modify these nanofillers is a key strategy in the fabrication of high-performance nanocomposites. nih.govgeoscienceworld.org
Fabrication: A common method for creating these materials is melt compounding, where the polymer, nanofiller, and other additives are mixed at high temperatures. nih.gov Surface modification of the nanofiller with a long-chain alkylsilane is often performed beforehand. For example, SiO₂ nanoparticles can be treated with a silane in a toluene (B28343) solution, followed by centrifugation and drying, before being melt-mixed with a polymer like polypropylene. nih.gov
Properties: The incorporation of silane-modified nanofillers leads to significant improvements in the properties of the resulting nanocomposite.
Improved Dispersion and Interfacial Adhesion: As previously discussed, the long alkyl chains enhance compatibility between the filler and the polymer matrix. This leads to more uniform dispersion and prevents agglomeration, which is crucial for achieving desired properties. nih.gov
Enhanced Mechanical Properties: Research on polypropylene/SiO₂ nanocomposites showed that modifying the silica (B1680970) with longer alkyl chains promoted a grafting reaction during melt compounding, resulting in a better balance of strength and toughness. nih.gov In another study, modifying hydroxyapatite (B223615) nanoparticles with a silane coupling agent before incorporating them into a polymer blend led to increased tensile properties. nih.gov
Modified Thermal and Dynamic Properties: In clay/fluoroelastomer nanocomposites, silane modification led to an increase in the thermal stability of the material. geoscienceworld.org In silica-rubber nanocomposites for tires, using long alkylsilanes to treat the silica filler was found to create a soft interface around the particles. This interface impacts the polymer-filler dynamics and can be tuned to affect key performance indicators like wet grip and rolling resistance. acs.orgnih.gov
Table 2: Research Findings on Silane-Modified Nanocomposites
| Nanocomposite System | Silane Modifier Type | Key Fabrication Step | Observed Improvement in Properties | Citation |
| Polypropylene (PP) / SiO₂ | Long-chain alkylsilanes | Melt compounding | Improved SiO₂ dispersion; balanced strength and toughness. | nih.gov |
| Fluoroelastomer (FKM) / Montmorillonite Clay | Long-chain alkylsilanes | Silane grafting on clay | Increased thermal stability and a 169% increase in clay basal spacing. | geoscienceworld.org |
| Rubber / Silica | Long-chain alkylsilanes (C6, C12, C18) | Pre-treatment of silica | Creation of a soft filler-polymer interface, affecting dynamic mechanical properties. | acs.orgnih.gov |
| Polydioxanone-Poly(lactide-co-caprolactone) / Hydroxyapatite (HA) | Silane coupling agent | Chemical modification of HA | Increased tensile properties and surface roughness. | nih.gov |
This table summarizes key findings from studies on nanocomposites fabricated using fillers modified with long-chain organosilanes.
Organosilanes in Polymerization Catalysis (e.g., Ziegler-Natta)
In the realm of polymer production, particularly the synthesis of polypropylene, Ziegler-Natta catalysts are of paramount importance. nih.gov The performance of these catalysts, which are typically composed of a titanium-based compound on a magnesium chloride support and activated by a triethylaluminium co-catalyst, is significantly enhanced by the use of organosilanes as external electron donors (ED). nih.govsid.ir Alkoxysilanes, including those with long alkyl chains, are crucial for controlling the stereochemistry of the polymer, thereby determining its physical properties like isotacticity, molecular weight, and melting point. acs.orgmdpi.comresearchgate.net
The primary role of the external donor is to improve the isospecificity of the catalyst system. mdpi.comspringerprofessional.de It achieves this by selectively deactivating or modifying the non-stereospecific active sites on the catalyst surface. researchgate.net The structure of the alkyl and alkoxy groups on the silane molecule dictates its effectiveness. mdpi.comacs.org Generally, bulkier alkyl substituents on the silane, such as the hexyl and octyl groups in this compound, can lead to the production of polypropylene with higher molecular weight and isotacticity. mdpi.comacs.org This is because the steric hindrance provided by these large groups more effectively blocks the non-specific sites. figshare.comacs.org
Computational and experimental studies have shown that the interaction between the silane external donor and the aluminum alkyl co-catalyst can form complex intermediates that regulate polymerization kinetics. springerprofessional.deresearchgate.net The choice of silane donor influences not only the polymer's properties but also the catalyst's activity and its response to hydrogen, which is often used as a chain transfer agent to control molecular weight. mdpi.com For instance, aminosilanes have been found to produce polypropylene with higher molecular weight but show greater sensitivity to hydrogen compared to conventional alkoxysilanes. mdpi.com The interplay between different types of donors, such as combining a silane with an ether, can further fine-tune the polymer's microstructure, balancing properties like high isotacticity with lower melting temperatures. sid.ir
Table 1: Effect of External Donor Structure on Polypropylene Properties
| External Donor Type | Effect on Catalyst Activity | Resulting Polymer Isotacticity | Resulting Polymer Molecular Weight | Reference |
|---|---|---|---|---|
| Alkoxysilanes with bulky alkyl groups | Generally lower | High | High | mdpi.comacs.org |
| Alkoxysilanes with less bulky groups | Generally higher | Moderate | Lower | mdpi.com |
| Aminosilanes | Lower than ethers | High | Highest | mdpi.combuct.edu.cn |
| Ether compounds | Higher than silanes | Lower | Moderate | buct.edu.cn |
Nanotechnology and Nanomaterials Integration
The functionalization of nanoparticle surfaces with organosilanes like this compound is a critical technique for integrating these nanomaterials into various matrices and devices. researchgate.net Nanoparticles, due to their high surface energy, tend to agglomerate, which can diminish their unique properties. researchgate.netosti.gov Surface modification with long-chain alkylsilanes addresses this challenge by creating a stable, passivated surface. osti.govbuffalo.edu
The process, known as silanization, involves the reaction of the silane's hydrolyzable groups (e.g., alkoxy groups) with hydroxyl groups present on the surface of inorganic nanoparticles like silicon or metal oxides. researchgate.netaip.org This forms strong, covalent Si-O-M bonds (where M is Si, Ti, or a rare earth metal), grafting the organosilane molecule to the surface. aip.orgbeilstein-journals.org The long alkyl chains (hexyl, octyl) then form a hydrophobic, sterically-hindering layer around the nanoparticle. beilstein-journals.orgnih.gov This organic coating prevents aggregation, improves dispersibility in nonpolar solvents and polymer matrices, and can protect the nanoparticle core from environmental degradation. osti.govbuffalo.edu
For silicon nanoparticles, surface functionalization is crucial for preserving their photoluminescence properties, which are highly sensitive to surface states. buffalo.edu For rare earth oxide nanoparticles, used in applications like biomedical imaging and catalysis, organosilane coatings can be created to control nanoparticle growth, prevent aggregation during high-temperature processing, and render them biocompatible. acs.orgnih.govacs.orgnih.gov The functionalization can be performed in-situ during nanoparticle synthesis or as a post-synthesis step. beilstein-journals.orgnih.gov The result is a hybrid organic-inorganic nanomaterial with engineered surface properties, enabling its use in advanced applications. nih.gov
Organosilanes with long alkyl chains, such as this compound, are ideal molecules for forming self-assembled monolayers (SAMs). kyoto-u.ac.jpscirp.org SAMs are highly ordered, single-molecule-thick layers that spontaneously form on suitable substrates, providing a powerful method for precisely engineering surface properties. kyoto-u.ac.jpd-nb.info The formation of an organosilane SAM on an oxide surface (like silicon dioxide) begins with the hydrolysis of the silane's reactive groups in the presence of trace amounts of water, forming silanol (Si-OH) groups. aip.orgkyoto-u.ac.jp These silanols then condense with the hydroxyl groups on the substrate, forming covalent siloxane (Si-O-Si) bonds that anchor the molecules to the surface. kyoto-u.ac.jp
The long hexyl and octyl chains of adjacent molecules then align and pack closely due to van der Waals interactions, leading to a dense, uniform, and stable monolayer. kyoto-u.ac.jp This process transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic one. d-nb.info The quality and packing density of the SAM can depend on various factors, including the cleanliness of the substrate, the solvent used, and the reaction conditions. scirp.org
The primary function of these long-chain alkylsilane SAMs is to create well-defined, passive surfaces with controlled wettability, adhesion, and friction. researchgate.net They are used to prevent stiction in microelectromechanical systems (MEMS), act as barrier layers, and serve as model surfaces for fundamental studies of interfacial phenomena. nih.gov In the context of organic electronics, these SAMs are critical for modifying dielectric surfaces to improve the performance of transistors and other devices. researchgate.netaip.org
Table 2: Properties of Surfaces Modified with Alkylsilane SAMs
| Silane Type | Substrate | Resulting Surface Property | Application Example | Reference |
|---|---|---|---|---|
| Long-chain alkylsilanes (e.g., OTS) | Silicon Dioxide (SiO₂) | Hydrophobic, low surface energy | Dielectric modification in OTFTs | aip.orgsquarespace.com |
| Mixed short/long-chain alkylsilanes | Silicon Dioxide (SiO₂) | Controlled wettability, homeotropic LC alignment | Liquid Crystal Displays | nih.gov |
| Organosilanes | Metal Oxides (e.g., TiO₂) | Hydrophobic, stable dispersion | Nanoparticle functionalization | beilstein-journals.org |
Organic Electronics and Optoelectronic Devices
In OLEDs, silane-based materials can be employed as host materials for phosphorescent emitters or as hole-blocking/electron-transporting layers. scirp.orgresearchgate.netresearchgate.net The introduction of a silane moiety, like tetraphenylsilane, into the molecular structure can provide high thermal stability and a high triplet energy level, which is crucial for efficient blue phosphorescent OLEDs. researchgate.net Silane-based interlayers can also be used to passivate surfaces and improve charge injection from the cathode, reducing the operating voltage and increasing power efficiency. scirp.orgscirp.org For example, a thin silane-based layer can be inserted between the electron transport layer and the metal cathode to overcome injection barriers. scirp.org
In OPVs, silane SAMs are used to modify the surfaces of electrodes (like Indium Tin Oxide, ITO) or metal oxide electron transport layers (like ZnO or TiO₂). researchgate.netsemanticscholar.org This modification can tune the work function of the electrode for better energy level alignment with the organic active layer, facilitating more efficient charge extraction. nih.gov It can also passivate surface trap states on the metal oxide, reducing charge recombination and improving the short-circuit current and fill factor of the solar cell. researchgate.net The hydrophobic nature of long-chain alkylsilane SAMs can also help control the morphology and crystallization of the overlying bulk heterojunction active layer, which is a key determinant of device performance.
The performance of organic thin-film transistors (OTFTs) is profoundly influenced by the quality of the interface between the semiconductor and the gate dielectric. wiley.comresearchgate.net Treating the dielectric surface, most commonly silicon dioxide (SiO₂), with a long-chain alkylsilane like octadecyltrichlorosilane (B89594) (OTS) or analogous compounds, is a standard and highly effective strategy to boost device performance. aip.orgsquarespace.comresearchgate.net
The native SiO₂ surface is hydrophilic and populated with hydroxyl (-OH) groups, which act as charge traps, impeding the movement of charge carriers in the transistor channel. squarespace.comwiley.com The application of an alkylsilane SAM passivates these trap states by covalently bonding to the hydroxyl groups. wiley.com This surface modification accomplishes several critical functions:
Reduces Trap Density: It eliminates the hydroxyl groups, leading to a lower trap density at the interface and enabling smoother charge transport. wiley.com
Lowers Surface Energy: It transforms the high-energy, hydrophilic surface into a low-energy, hydrophobic one, which is more compatible with the nonpolar organic semiconductors. squarespace.com
Improves Semiconductor Morphology: The hydrophobic surface promotes better molecular ordering and larger crystalline grain sizes in the subsequently deposited organic semiconductor layer (e.g., pentacene). This enhanced crystallinity is crucial for achieving high charge carrier mobility. aip.orgresearchgate.net
As a direct result of these interfacial improvements, OTFTs fabricated on silane-treated dielectrics consistently exhibit superior performance metrics, including higher field-effect mobility, increased on/off current ratios, and reduced hysteresis compared to untreated devices. squarespace.comresearchgate.net The choice of silane and the quality of the monolayer are therefore critical parameters in the fabrication of high-performance organic transistors. squarespace.comwiley.com
Table 3: Performance of Pentacene (B32325) OTFTs with and without Silane Surface Treatment
| Dielectric Surface | Hole Mobility (cm²/Vs) | On/Off Ratio | Key Benefit of Treatment | Reference |
|---|---|---|---|---|
| Bare SiO₂ | Low (e.g., < 0.1) | ~10³ - 10⁵ | - | squarespace.com |
| Octadecyltrichlorosilane (OTS) on SiO₂ | High (e.g., > 1.0) | > 10⁶ | Passivates traps, improves pentacene ordering | aip.orgsquarespace.com |
| Octadecyltrimethoxysilane (OTMS) on SiO₂ | > 2.0 | High | Provides ultra-smooth crystalline surface | researchgate.net |
Molecular Engineering for Charge Carrier Transport
The molecular engineering of organosilanes, particularly those featuring long alkyl chains, is a critical strategy for optimizing charge carrier transport in advanced electronic materials. While saturated tetra-alkylsilanes like this compound are not intrinsically semiconducting, their role as interface modifiers and dielectric components is pivotal in the performance of organic electronic devices. Their influence on charge carrier transport is indirect, stemming from their ability to control the morphology, orientation, and electronic environment of adjacent semiconducting layers.
This compound is a tetra-alkylsilane characterized by a central silicon atom bonded to one hexyl group and three octyl groups. nih.gov As a saturated aliphatic compound, it does not possess the π-conjugated systems necessary for efficient charge transport. semanticscholar.org Instead, its utility in electronics is derived from its physical and chemical properties, such as its hydrophobicity imparted by the long alkyl chains. cfsilicones.com These properties are engineered to create highly ordered and controlled interfaces, which are essential for efficient charge injection and transport in organic field-effect transistors (OFETs) and other devices. postech.ac.kr
The primary mechanism through which long-chain alkylsilanes influence charge transport is by forming self-assembled monolayers (SAMs) on dielectric surfaces, such as silicon dioxide (SiO₂). postech.ac.kr While this compound itself lacks a reactive head group (like a chloro- or alkoxy- group) for covalent bonding to form a traditional SAM, the principles governing SAMs with similar long alkyl chains provide a clear framework for understanding its potential role. rsc.orgalfa-chemistry.com These SAMs passivate surface trap states, reduce surface energy, and dictate the growth and molecular packing of the overlying organic semiconductor. postech.ac.kracs.org
Research Findings on Analogous Alkylsilanes
Research on various organosilanes has demonstrated a clear relationship between the molecular structure of the silane at the dielectric-semiconductor interface and the charge transport characteristics of the device. The length and nature of the alkyl chains are key variables in this molecular engineering approach.
Impact of Alkyl Chain Length: The length of the alkyl chains on the silane molecules significantly affects the surface energy of the dielectric. acs.org This, in turn, influences the crystalline structure of the organic semiconductor deposited on it. For instance, studies on pentacene-based OFETs have shown that modifying the SiO₂ surface with alkylsilane SAMs of different chain lengths can alter the morphology of the pentacene film, leading to variations in electrical performance. acs.org Longer alkyl chains generally lead to more hydrophobic surfaces, which can promote the growth of larger semiconductor grains and improve charge mobility. postech.ac.kr
Control of Molecular Packing: The molecular packing of the organic semiconductor is a critical determinant of charge transport efficiency. rsc.org Alkylsilane SAMs can induce favorable packing arrangements, such as the herringbone or π-stacked structures, in the semiconductor layer. researchgate.net For example, treating a substrate with octadecyltrichlorosilane (OTS) has been shown to increase charge carrier mobility in various small-molecule semiconductors by promoting better molecular ordering. postech.ac.kr
Dielectric Properties: Organosilanes with long alkyl chains can also be incorporated into dielectric layers to enhance their insulating properties and reduce leakage currents. pnas.org Their hydrophobic nature helps to prevent the absorption of water, which can act as a charge trap and degrade device performance. bohrium.com The introduction of perfluoroalkylsilanes, for instance, has been shown to reduce dielectric loss and enhance the breakdown strength of nanocomposites. bohrium.com
The table below summarizes findings from research on various alkylsilanes, illustrating how molecular engineering can tune properties relevant to charge carrier transport. It is important to note that this data is for analogous compounds, as specific research on this compound's direct application in charge transport is not extensively documented in the literature.
| Silane Compound | Application/System | Observed Effect on Charge Transport-Related Properties | Reference |
| Octadecyltrichlorosilane (OTS) | Pentacene OFETs | Increased grain size of pentacene, leading to significant mobility increases. | postech.ac.kr |
| Octyltrichlorosilane (OTS) | WSe₂ Transistors | Forms a highly uniform self-assembled monolayer that can inhibit charge scattering. | rsc.org |
| Various Alkyltrichlorosilanes | Pentacene OFETs | Longer alkyl chains on SAMs lead to different crystalline phases in pentacene, significantly affecting electrical performance. | acs.org |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FTCS) | Surface doping of organic semiconductors | Acts as a p-type dopant, increasing conductivity and shifting the threshold voltage. | nih.gov |
| (3-Aminopropyl)triethoxysilane (APTES) | Dielectric layer for hybrid bonding | Improved interfacial bonding and adhesion compared to long-chain alkyl silanes, which increased hydrophobicity. | researchgate.net |
Based on these principles, the molecular structure of this compound—with its multiple long, flexible alkyl chains and lack of a reactive head group—suggests its potential use as a non-covalently bonded surface modifier or as an additive in a polymer dielectric. Its function would be to create a hydrophobic, low-energy surface that could influence the crystallization of an overlying semiconductor, thereby indirectly engineering the pathways for charge carrier transport. The bulky and branched nature of the trioctyl groups could provide a stable, amorphous-like hydrophobic layer. researchgate.net
Interfacial Science and Surface Engineering with Hexyl Trioctyl Silane
Mechanism of Silane (B1218182) Adhesion and Interfacial Bonding
The remarkable ability of silanes to act as adhesion promoters and coupling agents stems from their dual chemical nature. dakenchem.commatcochemicals.com A typical silane molecule possesses one or more reactive groups, such as alkoxy or chloro groups, and an organofunctional group. mpg.depolymerinnovationblog.com In the case of alkylsilanes like hexyl(trioctyl)silane, the organic part consists of hydrocarbon chains.
The adhesion process is generally understood to occur in a two-step mechanism: dakenchem.com
Hydrolysis: In the presence of water, the hydrolyzable alkoxy groups (e.g., methoxy (B1213986) or ethoxy) on the silicon atom react to form silanol (B1196071) groups (Si-OH). dakenchem.compolymerinnovationblog.comulprospector.com This step is crucial and can be influenced by factors like pH and the presence of catalysts. ulprospector.com
Condensation and Bond Formation: The newly formed silanol groups are highly reactive. They can condense with hydroxyl groups present on the surface of an inorganic substrate (like metal oxides, glass, or silica) to form strong, covalent siloxane bonds (Si-O-Substrate). dakenchem.commpg.dekyoto-u.ac.jp Simultaneously, the silanol groups can also react with each other (homocondensation) to form a cross-linked polysiloxane network (Si-O-Si) at the interface. mpg.deulprospector.commdpi.com
Formation and Stability of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed spontaneously by the adsorption of molecules onto a surface. kyoto-u.ac.jparxiv.org Organosilanes, including alkylsilanes, are widely used to form robust SAMs on various substrates due to the strong covalent bonds they form with the surface. mpg.de These monolayers are typically a single molecule thick and can dramatically alter the surface properties of a material. gelest.com
The formation of a silane SAM involves the adsorption, self-assembly, and covalent binding of the molecules to the substrate. arxiv.org The process begins with the hydrolysis of the silane's reactive groups, followed by condensation reactions that anchor the molecules to the surface and cross-link them together, forming a stable siloxane network. researchgate.net The long alkyl chains, such as the hexyl and octyl groups in this compound, play a crucial role in the organization and stability of the SAM through van der Waals interactions between adjacent molecules. db-thueringen.de
The stability of these SAMs is a key consideration, especially for applications in aqueous or harsh environments. While well-formed tri-functional silane SAMs can exhibit excellent hydrolytic stability, poorly formed monolayers can degrade rapidly when exposed to water. upenn.edu The cross-linked structure of trialkoxysilane SAMs contributes to their robustness compared to other types of SAMs. mpg.de However, the Si-O-Si bond is subject to a reversible hydrolysis equilibrium, which can lead to desorption over time, particularly in aqueous media. upenn.eduresearchgate.net The stability can be influenced by the specific silane used and the quality of the initial monolayer formation. For instance, some studies have shown that carboxyl-terminated SAMs can be more stable than methyl-terminated ones. researchgate.net
The quality and reproducibility of silane SAMs are highly sensitive to several experimental parameters. arxiv.org Precise control over these factors is essential for creating well-ordered, defect-free monolayers.
Humidity and Water Content: The presence of water is a double-edged sword in silane chemistry. A certain amount of water is necessary to hydrolyze the silane's alkoxy groups, initiating the self-assembly process. mdpi.com However, excessive water in the reaction solution or high ambient humidity can lead to premature polymerization of the silane in the bulk solution, resulting in the deposition of aggregates and a disordered, mechanically unstable film. arxiv.orgresearchgate.net Strict anhydrous conditions during deposition are often recommended for achieving uniform and robust monolayers. researchgate.net
Silane Concentration: The concentration of the silane in the deposition solution affects the kinetics of SAM formation and the final structure of the monolayer. While a sufficient concentration is needed for complete surface coverage, excessively high concentrations can promote multilayer formation and disordered structures.
Surface Hydroxyls: The density and accessibility of hydroxyl (-OH) groups on the substrate surface are critical for the covalent attachment of silane molecules. mdpi.comgelest.com A high density of surface hydroxyls promotes the formation of strong anchoring bonds to the substrate. mdpi.com Therefore, substrate pre-treatment, often involving cleaning and activation with methods like piranha solution or UV/ozone treatment to maximize hydroxylation, is a crucial step for producing high-quality SAMs. researchgate.net
Solvent and Temperature: The choice of solvent can influence the solubility of the silane and the interactions at the solid-liquid interface. The temperature of the deposition can affect the reaction rates of hydrolysis and condensation, as well as the mobility of the molecules on the surface, which in turn influences the final ordering of the SAM. arxiv.org
One of the most powerful applications of SAMs is the ability to precisely control the surface energy and wettability of a material. zmsilane.comevonik.com By forming a dense, ordered monolayer of molecules with specific chemical functionalities, the original surface is effectively masked, and the new interface presents the properties of the SAM's terminal groups.
Alkylsilanes, such as this compound, are particularly effective at creating hydrophobic (water-repellent) surfaces. The long, non-polar alkyl chains (hexyl and octyl) orient away from the substrate, forming a low-energy surface that minimizes interactions with water. gelest.comgelest.com This reduction in surface energy leads to a high water contact angle, a key indicator of hydrophobicity. mdpi.com
The degree of hydrophobicity can be tuned by several factors:
Alkyl Chain Length: Generally, longer alkyl chains lead to more ordered, densely packed SAMs due to increased van der Waals forces, resulting in lower surface energy and higher hydrophobicity. nist.gov
Packing Density and Order: A well-ordered, crystalline-like SAM is more effective at shielding the underlying polar substrate than a disordered, liquid-like film. nist.gov The quality of the SAM, as influenced by the factors discussed in the previous section, is therefore critical.
Terminal Group Chemistry: While this compound presents methyl (-CH3) groups at its terminus, other silanes can be used to introduce different functionalities. For example, using fluoroalkylsilanes can create surfaces that are not only hydrophobic but also oleophobic (oil-repellent). gelest.comuh.edu
This control over wettability is crucial for applications such as self-cleaning surfaces, anti-fouling coatings, and managing fluid flow in microfluidic devices. mdpi.comsemanticscholar.org By creating mixed SAMs with two or more different silanes, it is possible to create surfaces with intermediate and precisely controlled wettability. acs.orgbu.edu
Table 1: Effect of Alkylsilane SAMs on Surface Wettability This table provides illustrative data based on typical findings in the literature. Actual values can vary based on substrate, silane, and deposition conditions.
| Surface | Treatment | Typical Water Contact Angle (°) | Surface Character |
|---|---|---|---|
| Silicon Oxide (SiO₂) | Untreated (Cleaned) | ~0 - 20° | Hydrophilic |
| Silicon Oxide (SiO₂) | Short-chain Alkylsilane SAM (e.g., Propylsilane) | ~70 - 90° | Moderately Hydrophobic |
| Silicon Oxide (SiO₂) | Long-chain Alkylsilane SAM (e.g., Octadecylsilane) | ~105 - 115° | Highly Hydrophobic |
| Aluminum Alloy | Untreated | ~69° | Hydrophilic |
| Aluminum Alloy | Long-chain Alkylsilane SAM | >100° | Hydrophobic |
The true versatility of SAMs lies in the ability to tailor their surface chemistry by choosing silanes with different terminal functional groups. mdpi.comdb-thueringen.de While the silane headgroup provides the mechanism for anchoring to the substrate, the terminal group dictates the chemical and physical properties of the new surface. This allows for the creation of surfaces with a vast array of functionalities.
For example, studies have shown that:
Methyl (-CH₃) terminated SAMs , like those formed from this compound, create hydrophobic, low-energy surfaces. nih.gov
Amine (-NH₂) and Carboxyl (-COOH) terminated SAMs result in more wettable, hydrophilic surfaces that can be used for further chemical reactions or for promoting the adhesion of biological molecules. nih.gov
Hydroxyl (-OH) and Polyethylene Glycol (PEG) terminated SAMs produce highly wettable surfaces that can resist non-specific protein adsorption, a critical property for biomedical implants and biosensors. nih.gov
Epoxy or Methacrylate terminated SAMs can be used to covalently bond the surface to a polymer matrix, enhancing adhesion in composites. polymerinnovationblog.com
This ability to "functionalize" a surface is a powerful tool in materials engineering. By creating mixed SAMs with a combination of different terminating groups, researchers can fine-tune surface properties like wettability, adhesion, and biocompatibility with even greater precision. gelest.comacs.org For instance, mixing a long-chain alkylsilane with a shorter-chain one can alter the packing density and surface energy in a controlled manner. acs.org
Surface Treatments for Enhanced Material Performance
The principles of silane adhesion and SAM formation are widely applied in surface treatments to improve the performance, durability, and functionality of materials across numerous industries. matcochemicals.comdakenchem.comdakenchem.com By applying a thin layer of a silane like this compound, the surface properties of a bulk material can be dramatically altered to meet specific demands.
Key areas where these surface treatments are employed include:
Adhesion Promotion: Silanes are extensively used as coupling agents in composites and adhesives to ensure a strong and durable bond between dissimilar materials, such as inorganic fillers (e.g., glass fibers, silica) and organic polymer matrices. dakenchem.comgelest.comdakenchem.com This enhanced interfacial bonding improves the mechanical properties (e.g., strength, toughness) and longevity of the composite material. dakenchem.com
Corrosion Protection: By creating a dense, hydrophobic barrier on a metal surface, alkylsilane SAMs can significantly improve corrosion resistance. mdpi.com The monolayer repels water and prevents corrosive ions from reaching the metal substrate, thereby extending the life of the material in harsh environments. gelest.commdpi.com
Hydrophobicity and Water Repellency: Treating surfaces with hydrophobic silanes is a common method for creating water-repellent coatings on materials like glass, ceramics, and concrete. zmsilane.comzmsilane.com This is beneficial for applications requiring self-cleaning properties or protection from moisture-induced damage. evonik.commdpi.com
Improving Dispersion: In the production of paints, coatings, and plastics, silane treatment of inorganic pigment and filler particles improves their dispersion within the organic matrix. ulprospector.comgelest.com This leads to more uniform materials with better performance characteristics.
Biomaterial Surface Modification: The ability to control surface properties at the molecular level is critical in biomedical applications. SAMs are used to modify the surfaces of implants to improve biocompatibility, control protein adsorption, and promote specific cell adhesion. nih.gov While hydrophobic surfaces like those from this compound might be used in some contexts, more often, silanes with specific bioactive terminal groups are employed.
Catalytic Chemistry Involving Organosilanes
Organosilanes as Ligands or Precursors in Catalytic Systems
The interaction of organosilanes with transition metal centers is a cornerstone of their catalytic chemistry. Silanes can function as ligands through various bonding modes. For instance, hydrosilanes (R₃SiH) can coordinate to a metal center via a three-center, two-electron σ-bond, forming a σ-silane complex. This interaction is a key step in catalytic cycles such as hydrosilylation.
Its relevance in this context is primarily as a structural analogue for understanding steric effects. The significant steric bulk imposed by the three octyl chains and one hexyl chain can be used to model highly congested environments around a silicon atom. In the design of more complex catalytic systems, where a silyl (B83357) group is part of a larger ligand framework (e.g., a silyl-substituted phosphine), the principles of steric hindrance demonstrated by Hexyl(trioctyl)silane are highly relevant. The volume occupied by these alkyl groups can create specific pockets around a metal center, influencing substrate approach and, therefore, catalytic activity and selectivity.
In some high-temperature catalytic processes, tetraalkylsilanes can serve as precursors to silicon-containing materials like silicon carbide (SiC). Under extreme conditions, C-Si bond cleavage can occur, but this falls outside the scope of typical homogeneous catalysis where ligand integrity is desired.
Heterogeneous Catalysis and Silane-Functionalized Supports
A major application of organosilanes in catalysis is the chemical modification of inorganic oxide supports, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or titania (TiO₂). This process, known as silanization, creates a covalent link between the organosilane and the support surface, altering its physical and chemical properties. This modification is fundamental to creating advanced heterogeneous catalysts where the support is not merely an inert scaffold but an active component influencing the reaction.
For a silane (B1218182) to graft onto a hydroxyl-rich surface (-OH groups), it must possess hydrolyzable groups, such as chloro (-Cl), alkoxy (-OR), or acetoxy (-OAc). These groups react with the surface hydroxyls to form stable Si-O-Support linkages. This compound, having only non-hydrolyzable alkyl groups, cannot directly functionalize a support material.
However, a structurally related functional silane, such as Hexyl(trioctyl)chlorosilane or a more common analogue like octadecyltrichlorosilane (B89594) (OTS), is used for this purpose. The principles derived from using these long-chain alkylsilanes are directly applicable. The grafting of long alkyl chains like hexyl and octyl onto a catalyst support imparts significant hydrophobicity. This has profound implications for catalysis:
Creation of a Non-polar Microenvironment: A hydrophobic surface layer can preferentially attract non-polar reactants from a polar solvent, increasing their concentration near the catalytic active sites and enhancing reaction rates.
Improved Catalyst Stability: The hydrophobic layer can prevent water from accessing and deactivating sensitive catalytic sites, thereby increasing the catalyst's lifetime and robustness, particularly in aqueous media.
Control of Selectivity: By altering the solvation environment around the active site, the functionalized support can influence the transition state energies of competing reaction pathways, leading to enhanced selectivity for a desired product.
The following table illustrates the impact of surface modification using long-chain alkylsilanes on the performance of heterogeneous catalysts in a representative reaction.
| Catalyst System | Reaction | Key Finding | Reference Principle |
|---|---|---|---|
| Pd/SiO₂ | Selective hydrogenation of cinnamaldehyde | The unmodified silica support (hydrophilic) favors hydrogenation of the C=C bond. | Polar surface favors adsorption of the polar C=O group away from the catalyst. |
| Pd/SiO₂-C₁₈H₃₇ (OTS Modified) | Selective hydrogenation of cinnamaldehyde | The hydrophobic C₁₈-modified support significantly increases selectivity towards hydrocinnamaldehyde (B1666312) (C=C bond hydrogenation). The non-polar environment alters substrate orientation. | A hydrophobic surface created by long alkyl chains (analogous to hexyl/octyl) alters substrate-surface interaction, controlling regioselectivity. |
| Lipase immobilized on silica | Esterification in aqueous-organic media | The hydrophilic surface of native silica can lead to enzyme denaturation and low activity. | Enzyme activity is highly dependent on the support's surface chemistry. |
| Lipase immobilized on alkylsilane-modified silica | Esterification in aqueous-organic media | The hydrophobic surface provides a favorable microenvironment for the lipase, enhancing its catalytic activity and stability by mimicking a non-polar solvent environment. | The hydrophobicity provided by groups like hexyl and octyl is crucial for stabilizing biocatalysts on solid supports. |
Chemo-, Regio-, and Stereoselectivity in Silane-Mediated Reactions
The steric and electronic properties of the substituents on the silicon atom are powerful tools for controlling the selectivity of chemical reactions. While this compound is not a reactive reagent itself, its structure exemplifies the concept of extreme steric hindrance, a property that is deliberately exploited in reactive silanes to achieve high levels of selectivity.
Steric Control: The most significant feature of a silane like this compound is its immense steric bulk. In reactions like hydrosilylation, where a hydrosilane (R₃SiH) is added across a double or triple bond, bulky silanes are used to enforce high regioselectivity. For a terminal alkene (R-CH=CH₂), the catalyst will preferentially guide the silyl group to the terminal, less-hindered carbon atom to minimize steric clash with the bulky silane. This results in the formation of the linear, anti-Markovnikov addition product over the branched, Markovnikov product.
While this compound lacks the reactive Si-H bond, a hypothetical Hexyl(trioctyl)hydrosilane would be expected to exhibit exceptionally high regioselectivity due to its size. This principle is well-documented with other bulky silanes such as triisopropylsilane (B1312306) or tert-butyldiphenylsilane.
Chemoselectivity: In molecules with multiple reactive functional groups, a bulky silyl group can be used as a protecting group. By selectively reacting with the least sterically hindered functional group (e.g., a primary alcohol over a secondary alcohol), it "masks" that site, allowing subsequent chemical transformations to occur at other positions in the molecule. The large profile of the hexyl and octyl groups would make a corresponding silyl halide (e.g., Hexyl(trioctyl)silyl chloride) an exceptionally selective protecting group for unhindered sites.
The table below demonstrates how the steric bulk of a silane reagent influences the regioselectivity of a model hydrosilylation reaction.
| Hydrosilane Reagent | Relative Steric Bulk | Reaction | Ratio of Linear:Branched Product | Reference Principle |
|---|---|---|---|---|
| Triethylsilane ((C₂H₅)₃SiH) | Low | Hydrosilylation of 1-octene | ~90:10 | Moderate steric hindrance leads to good but not excellent selectivity. |
| Triisopropylsilane ((i-C₃H₇)₃SiH) | High | Hydrosilylation of 1-octene | >99:1 | High steric hindrance effectively blocks approach to the internal carbon, forcing addition at the terminal position. |
| tert-Butyldimethylsilane ((t-C₄H₉)(CH₃)₂SiH) | Medium | Hydrosilylation of 1-octene | ~98:2 | The bulky t-butyl group dominates the steric environment, leading to high selectivity. |
| Hexyl(trioctyl)hydrosilane (Hypothetical) | Extremely High | Hydrosilylation of 1-octene | Predicted >99:1 | The extreme bulk of the combined alkyl chains would be expected to provide maximum possible regioselectivity for the linear product. |
Future Research Directions and Emerging Paradigms for Hexyl Trioctyl Silane Research
Integration in Advanced Functional Materials
The incorporation of Hexyl(trioctyl)silane into advanced functional materials is a promising research direction. Its long, branched alkyl chains are expected to offer superior performance in surface modification, composite materials, and self-assembled monolayers.
Future research will likely focus on:
Hydrophobic and Oleophobic Coatings: The bulky and non-polar nature of the trioctylsilyl moiety, combined with the hexyl group, suggests that this compound could be an exceptional agent for creating superhydrophobic and oleophobic surfaces. Research into its application in anti-icing, anti-fouling, and self-cleaning coatings for various substrates, including glass, metals, and polymers, is warranted.
Nanocomposite Interfaces: As a coupling agent, this compound could enhance the compatibility between inorganic fillers and organic polymer matrices. The long alkyl chains can improve the dispersion of nanoparticles and strengthen the interfacial adhesion, leading to composites with enhanced mechanical, thermal, and barrier properties.
Self-Assembled Monolayers (SAMs): The asymmetric nature of this compound may lead to the formation of SAMs with unique packing densities and organizational structures on various substrates. sae.org Investigating the self-assembly behavior of this molecule on silicon wafers, metal oxides, and other surfaces could reveal novel interfacial properties relevant to microelectronics, sensors, and biomedical devices.
| Potential Material Application | Key Feature of this compound | Anticipated Improvement |
| Anti-fouling marine coatings | Branched and hydrophobic structure | Reduced bioadhesion and drag |
| High-performance polymer composites | Long alkyl chains improving filler dispersion | Enhanced mechanical strength and durability |
| Advanced lubricants | Steric hindrance and thermal stability | Reduced friction and wear at extreme conditions |
| Dielectric fluids | Non-polar nature and high molecular weight | Improved insulating properties and thermal stability |
Novel Synthetic Methodologies for Enhanced Efficiency
The efficient and selective synthesis of asymmetric tetra-alkylsilanes like this compound remains a challenge. Future research in synthetic chemistry will be crucial for making this compound more accessible for research and potential commercial applications.
Key areas for methodological development include:
Catalytic Routes: The development of novel catalysts for the regioselective hydrosilylation of olefins could provide a more direct and atom-economical route to this compound. organic-chemistry.org Research into catalysts that can differentiate between various alkyl groups will be particularly important.
Grignard and Organolithium Reactions: While traditional methods, optimizing these reactions for the sequential and controlled addition of different alkyl groups to a silicon center could improve yields and reduce the formation of byproducts. organic-chemistry.org The use of advanced reaction monitoring techniques could aid in achieving higher selectivity.
Flow Chemistry: Continuous flow synthesis could offer significant advantages in terms of safety, scalability, and product purity for the preparation of this compound. This approach allows for precise control over reaction parameters, potentially leading to more efficient and reproducible synthetic protocols.
Synergistic Approaches Combining Computational and Experimental Techniques
The integration of computational modeling with experimental validation presents a powerful paradigm for accelerating the understanding and application of this compound.
Future research should leverage this synergy to:
Predict Physicochemical Properties: Molecular dynamics (MD) simulations can be employed to predict the conformational behavior, packing density, and interfacial properties of this compound in various environments. nih.govbohrium.comacs.org These predictions can guide the design of experiments and the interpretation of results. For instance, simulations can shed light on how the branched structure affects the formation and stability of self-assembled monolayers on different surfaces. nih.govacs.org
Model Material Performance: Computational models can be used to simulate the behavior of materials incorporating this compound, such as its effect on the mechanical properties of a polymer composite or the lubricating properties of a formulated oil. This can help in screening potential applications and optimizing material formulations before extensive experimental work is undertaken.
Elucidate Reaction Mechanisms: Quantum chemical calculations can provide insights into the reaction pathways and transition states of synthetic routes to this compound, aiding in the development of more efficient and selective synthetic methods.
| Computational Technique | Research Question for this compound | Potential Experimental Validation |
| Molecular Dynamics (MD) | How does the branched structure affect the packing and ordering of self-assembled monolayers? | Atomic Force Microscopy (AFM), X-ray Reflectivity |
| Density Functional Theory (DFT) | What are the electronic properties and reactivity of the molecule? | Spectroscopic analysis (NMR, IR), Reactivity studies |
| Finite Element Analysis (FEA) | How does its incorporation at an interface affect the mechanical properties of a composite material? | Tensile testing, Dynamic Mechanical Analysis (DMA) |
Exploration of New Application Domains
The unique combination of properties expected from this compound suggests its potential in a variety of unexplored application domains. Future research should venture into these new territories to unlock its full potential.
Emerging areas of interest include:
High-Performance Lubricants: The sterically hindered nature of this compound, coupled with the thermal stability of the silicon-carbon bonds, makes it a candidate for high-performance lubricant applications, particularly in extreme temperature and pressure environments. google.com Its potential as an anti-wear and anti-fatigue additive in lubricating oils warrants investigation. google.com
Dielectric Fluids: The non-polar and hydrophobic characteristics of this compound suggest its potential use as a dielectric fluid in high-voltage applications. Its high molecular weight and expected low volatility could offer advantages over existing materials.
Nanotechnology: As a surface modifying agent for nanoparticles, this compound could play a crucial role in the development of novel nanomaterials with tailored properties for applications in electronics, medicine, and catalysis. researchgate.net Its ability to create a stable, sterically bulky layer could prevent agglomeration and improve the processability of nanoparticles.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing hexyl(trioctyl)silane, and how do reaction conditions influence yield and purity?
- This compound is synthesized via hydrosilylation or silane coupling reactions. Key parameters include temperature (e.g., 500°C for hydrogenation steps in silane production), catalyst selection (e.g., transition metals), and stoichiometric ratios of precursors . For example, heat effects during hydrogenation of silicon tetrachloride must be carefully controlled to avoid side reactions, as discrepancies in thermodynamic data (e.g., heats of formation) require validation via calorimetry . Characterization via NMR (e.g., δ 0.84–1.89 ppm for hexyl chain protons) and GC-MS ensures purity .
Q. Which analytical techniques are most effective for characterizing this compound in surface modification studies?
- Contact angle measurements (e.g., 109.7° for optimized hydrophobic films) and electrochemical impedance spectroscopy (EIS) are critical for assessing surface wettability and corrosion resistance . FTIR and XPS validate silane bonding to substrates (e.g., Si-O-Si peaks at ~1100 cm⁻¹). Statistical tools like factorial design (R² ≥ 0.87) optimize variables such as silane concentration (2% w/v) and hydrolysis time (150 min) .
Advanced Research Questions
Q. How does this compound compare to other alkylsilanes in hydrophobic coating applications?
- This compound offers intermediate hydrophobicity compared to octylsilane (longer alkyl chain) and triethylsilane (shorter chain). Its branched structure enhances steric stability in films, but higher concentrations (≥1 vol.%) may reduce adhesion due to steric hindrance . Comparative studies using AFM and SEM reveal distinct surface morphologies: this compound forms uniform monolayers, while phenylsilane exhibits aggregation .
Q. What strategies reconcile discrepancies in thermodynamic data during silane production (e.g., heats of reaction)?
- Discrepancies arise from outdated heats of formation values (e.g., ΔH for trichlorosilane disproportionation). Researchers should validate data via differential scanning calorimetry (DSC) and compare results with computational models (e.g., DFT calculations). For instance, revised heat effects for hydrogenation at 500°C improve process design accuracy in silane separation systems .
Q. How can factorial design optimize this compound formulations for hybrid coatings?
- A 3-level factorial design tests variables like silane ratio (e.g., 2:1 APTES:GPTMS), concentration (1–3 vol.%), and hydrolysis time (30–150 min). Response surface models (R² = 0.87) identify concentration as the dominant factor (p < 0.05). For example, 2% silane concentration and 150 min hydrolysis yield optimal hydrophobicity (contact angle >100°) .
Methodological Tables
Table 1: Key Variables in Hybrid Silane Film Optimization
Table 2: Comparative Properties of Alkylsilanes
| Silane | Chain Length | Contact Angle (°) | Thermal Stability (°C) |
|---|---|---|---|
| Triethylsilane | C2 | 85–90 | 200 |
| This compound | C6/C8 | 95–110 | 250 |
| Octylsilane | C8 | 110–120 | 300 |
| Data synthesized from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
